molecular formula C8H14N6 B14481706 N~4~-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine CAS No. 66215-29-0

N~4~-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14481706
CAS No.: 66215-29-0
M. Wt: 194.24 g/mol
InChI Key: PDEAKEHGTLHCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with dimethylcyanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~4~-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~4~-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.

    Biology: Investigated for its potential as an insect growth regulator and its effects on insect metabolism.

    Medicine: Explored for its potential therapeutic applications, including its role as an antineoplastic agent.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N4-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes involved in metabolic pathways, leading to disrupted cellular processes. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Cyanuric Acid:

Uniqueness

N~4~-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine stands out due to its unique cyclopropyl and dimethyl substituents, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in research and industrial settings .

Properties

CAS No.

66215-29-0

Molecular Formula

C8H14N6

Molecular Weight

194.24 g/mol

IUPAC Name

4-N-cyclopropyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C8H14N6/c1-14(2)8-12-6(9)11-7(13-8)10-5-3-4-5/h5H,3-4H2,1-2H3,(H3,9,10,11,12,13)

InChI Key

PDEAKEHGTLHCBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.